![molecular formula C11H8N2O B1371303 3-(Pyrimidin-2-yl)benzaldehyde CAS No. 263349-22-0](/img/structure/B1371303.png)
3-(Pyrimidin-2-yl)benzaldehyde
Overview
Description
3-(Pyrimidin-2-yl)benzaldehyde is a chemical compound with the CAS Number: 263349-22-0 . It has a molecular weight of 184.2 and its IUPAC name is 3-(2-pyrimidinyl)benzaldehyde . The compound is solid at ambient temperature .
Molecular Structure Analysis
The InChI code for 3-(Pyrimidin-2-yl)benzaldehyde is 1S/C11H8N2O/c14-8-9-3-1-4-10(7-9)11-12-5-2-6-13-11/h1-8H . This indicates that the compound has a benzaldehyde group attached to a pyrimidin-2-yl group .Physical And Chemical Properties Analysis
3-(Pyrimidin-2-yl)benzaldehyde has a boiling point of 98-100°C . It is solid at ambient temperature .Scientific Research Applications
Analgesic Activities
This compound has been tested for its potential to relieve pain. Some studies have shown that certain derivatives of 3-(Pyrimidin-2-yl)benzaldehyde exhibit highly potent analgesic activities .
Anti-inflammatory Effects
Research indicates that pyrimidine derivatives can have significant anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators .
Proteomics Research
3-(Pyrimidin-2-yl)benzaldehyde is used in proteomics research, which involves the study of proteomes and their functions. The compound is available for purchase as a specialty product for this type of research .
Anti-fibrotic Activity
There is interest in investigating the anti-fibrotic activity of compounds related to 3-(Pyrimidin-2-yl)benzaldehyde, which could be beneficial in treating conditions involving tissue fibrosis .
Molecular Dynamics Simulation
The compound has been used in molecular dynamics simulations to help researchers understand stereochemistry, isomerism, hybridization, and orbitals .
Mechanism of Action
Target of Action
Pyrimidines, which are part of the compound’s structure, have been found to impact a wide range of biological targets, including those involved in anti-infective, anticancer, immunology, neurological disorders, chronic pain, and diabetes mellitus .
Mode of Action
Pyrimidine-based drugs generally work by interacting with their targets and causing changes that can inhibit or promote certain biological processes .
Biochemical Pathways
Given the broad biological activity of pyrimidines, it’s likely that multiple pathways could be affected .
Pharmacokinetics
The pharmacokinetics of pyrimidine-based drugs, including their adme properties, are generally discussed in the context of their therapeutic applications .
Result of Action
Pyrimidine-based drugs have been reported to have a wide range of effects, depending on their specific targets and the diseases they are designed to treat .
Safety and Hazards
properties
IUPAC Name |
3-pyrimidin-2-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-3-1-4-10(7-9)11-12-5-2-6-13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAZYPXXIVHUFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627119 | |
Record name | 3-(Pyrimidin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-2-yl)benzaldehyde | |
CAS RN |
263349-22-0 | |
Record name | 3-(Pyrimidin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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